![molecular formula C17H17N3OS2 B2420138 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cyclohexanecarboxamide CAS No. 477486-47-8](/img/structure/B2420138.png)

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

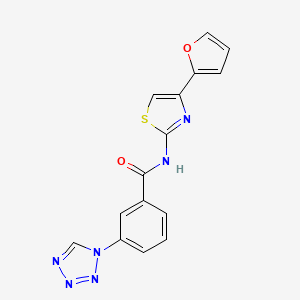

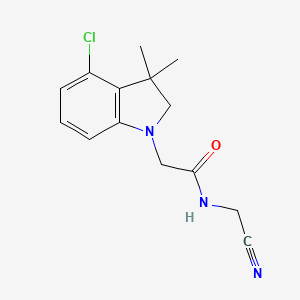

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cyclohexanecarboxamide, also known as BTTCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTTCA is a heterocyclic compound that consists of two thiazole rings and a cyclohexane ring. It has a molecular formula of C20H22N2OS2 and a molecular weight of 386.54 g/mol.

Scientific Research Applications

- Structural Studies : Researchers have conducted structural studies on this compound and its derivatives. For instance, single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations were performed for the N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides (where X = F, Cl, Br). These studies provide insights into their molecular arrangements and interactions .

- Sulphacetamide , a well-known antimicrobial drug, shares structural similarities with this compound. Investigating its potential as an antimicrobial agent could be valuable .

- Inhibition Against Enterococcus faecalis : Some derivatives of this compound exhibit potent inhibition against Enterococcus faecalis , a bacterium. Further exploration of its antibacterial properties is warranted .

- Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. While the inhibitory concentrations of these molecules were compared with standard reference drugs, exploring their efficacy against tuberculosis remains an active area of research .

- QSAR modeling, which correlates physicochemical properties with biological activity, could shed light on the compound’s behavior. Researchers have used similar approaches to understand its potential .

Optical Materials and Biological Potential

Antimicrobial Activity

Anti-Tubercular Compounds

Quantitative Structure-Activity Relationship (QSAR)

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis . The target of these derivatives is often the enzyme DprE1 , which is crucial for the survival of the bacterium .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes such as the disruption of essential biochemical processes within the bacterium, leading to its death .

Biochemical Pathways

Benzothiazole derivatives are known to interfere with the synthesis of cell wall components inM. tuberculosis , disrupting the bacterium’s growth and survival .

Pharmacokinetics

Benzothiazole derivatives are generally synthesized to optimize their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion . These properties significantly impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

The inhibition of the target enzyme inM. tuberculosis by benzothiazole derivatives can lead to the disruption of essential cellular processes, resulting in the death of the bacterium .

properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c21-15(11-6-2-1-3-7-11)20-17-19-13(10-22-17)16-18-12-8-4-5-9-14(12)23-16/h4-5,8-11H,1-3,6-7H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFNAOTULXUKQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide](/img/structure/B2420056.png)

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2420058.png)

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2420062.png)

![N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2420066.png)

![4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone](/img/structure/B2420068.png)